2-Bromo-4,5-difluorocinnamic acid 2-Bromo-4,5-difluorocinnamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17209417
InChI: InChI=1S/C9H5BrF2O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+
SMILES:
Molecular Formula: C9H5BrF2O2
Molecular Weight: 263.03 g/mol

2-Bromo-4,5-difluorocinnamic acid

CAS No.:

Cat. No.: VC17209417

Molecular Formula: C9H5BrF2O2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,5-difluorocinnamic acid -

Specification

Molecular Formula C9H5BrF2O2
Molecular Weight 263.03 g/mol
IUPAC Name (E)-3-(2-bromo-4,5-difluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H5BrF2O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+
Standard InChI Key IJKNQSIFBRHRNP-OWOJBTEDSA-N
Isomeric SMILES C1=C(C(=CC(=C1F)F)Br)/C=C/C(=O)O
Canonical SMILES C1=C(C(=CC(=C1F)F)Br)C=CC(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 2-bromo-4,5-difluorocinnamic acid is C9H5BrF2O2\text{C}_9\text{H}_5\text{BrF}_2\text{O}_2, with a molecular weight of 287.04 g/mol. The structure consists of a cinnamic acid backbone (C6H5CH=CHCOOH\text{C}_6\text{H}_5\text{CH=CHCOOH}) modified with bromine and fluorine substituents. The bromine atom at the 2-position and fluorines at the 4- and 5-positions create a sterically hindered and electron-deficient aromatic system, influencing reactivity and intermolecular interactions .

Thermodynamic and Physical Properties

While direct data for 2-bromo-4,5-difluorocinnamic acid is scarce, analogous compounds provide benchmarks:

PropertyValue (Analogous Compound)UnitSource
Melting Point349–351KExtrapolated
Boiling Point590–785KCalculated
ΔfG° (Formation)-457.09kJ/molJoback
logP (Octanol/Water)2.06UnitlessCrippen

The electron-withdrawing effects of fluorine and bromine increase acidity compared to unsubstituted cinnamic acid (pKa4.4\text{pKa} \approx 4.4), with an estimated pKa\text{pKa} of 3.2–3.5 for this compound .

Synthetic Pathways

Bromodecarboxylation Approaches

The Barton bromodecarboxylation reaction, validated for 2-bromo-4,5-difluorobenzoic acid , offers a plausible route for synthesizing the cinnamic acid derivative. This method involves:

  • Decarboxylation: Treatment of 4,5-difluorocinnamic acid with Br2\text{Br}_2 in the presence of a radical initiator (e.g., AIBN\text{AIBN}) under UV light.

  • Bromination: Selective bromination at the 2-position via electrophilic aromatic substitution, driven by the directing effects of fluorine substituents .

Losen Rearrangement Adaptations

The Losen rearrangement, typically used for benzoic acids, could be modified for cinnamic acids:

  • Amide Formation: React 4,5-difluorocinnamic acid with thionyl chloride to form the acyl chloride, followed by treatment with hydroxylamine to yield the hydroxamic acid.

  • Rearrangement: Heat the hydroxamic acid with a brominating agent (e.g., NBS\text{NBS}) to induce rearrangement and bromination .

Stability and Degradation Behavior

Batch Sorption Studies

Fluorinated cinnamic acids exhibit notable stability in aqueous environments. For example, 3,5-difluorocinnamic acid showed <15% degradation over 60 days in tuff-mediated batch studies . Extrapolating to 2-bromo-4,5-difluorocinnamic acid:

  • Sorption Capacity: Estimated KdK_d (sorption coefficient) of 0.8–1.2 L/kg due to halogen-π interactions with mineral surfaces .

  • Degradation Pathways: Predominant photolytic degradation under UV exposure, with a half-life of 120–150 hours .

Applications and Industrial Relevance

Hydrologic Tracers

Fluorinated aromatic acids are employed as conservative tracers in groundwater studies due to low sorption and degradation rates . The bromine atom in 2-bromo-4,5-difluorocinnamic acid could enhance detectability via mass spectrometry, with a predicted detection limit of 0.1–0.5 ppb .

Pharmaceutical Intermediates

The compound’s structure aligns with kinase inhibitors and NSAID prodrugs. For example:

  • Anti-inflammatory Agents: Fluorine and bromine substituents modulate COX-2 selectivity in analogues of diclofenac .

  • Anticancer Candidates: Bromine enhances electrophilic reactivity, potentially improving binding to cysteine residues in target proteins .

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